BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide (CAS 941905-53-9, molecular formula C20H21FN2O2, MW 340.4 g/mol) is a synthetic tetrahydroquinoline derivative characterized by an N1-butyl substituent, a 2-oxo group on the partially saturated quinoline ring, and a 3-fluorobenzamide moiety at the 6-position. The compound belongs to the tetrahydroquinolinone class, a privileged scaffold in medicinal chemistry, and its specific substitution pattern—meta-fluoro on the benzamide ring combined with an N-butyl group—distinguishes it from closely related analogs that bear ortho- or para-fluoro substitution, alternative N-alkyl chains, or different aryl amide moieties.

Molecular Formula C20H21FN2O2
Molecular Weight 340.398
CAS No. 941905-53-9
Cat. No. B2537093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide
CAS941905-53-9
Molecular FormulaC20H21FN2O2
Molecular Weight340.398
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C20H21FN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25)
InChIKeyQLTNUMWKFKOPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide (CAS 941905-53-9): Structural Features & Chemical Class Context for Procurement Evaluation


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide (CAS 941905-53-9, molecular formula C20H21FN2O2, MW 340.4 g/mol) is a synthetic tetrahydroquinoline derivative characterized by an N1-butyl substituent, a 2-oxo group on the partially saturated quinoline ring, and a 3-fluorobenzamide moiety at the 6-position . The compound belongs to the tetrahydroquinolinone class, a privileged scaffold in medicinal chemistry, and its specific substitution pattern—meta-fluoro on the benzamide ring combined with an N-butyl group—distinguishes it from closely related analogs that bear ortho- or para-fluoro substitution, alternative N-alkyl chains, or different aryl amide moieties [1]. This compound is typically supplied at ≥95% purity for research use .

Why Generic Substitution Fails for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide: Positional Isomerism and N-Alkyl Chain Sensitivity


Generic substitution within the tetrahydroquinolin-6-yl benzamide series is precluded by pronounced structure-activity relationship (SAR) sensitivity to both the position of the fluorine atom on the benzamide ring and the length of the N1-alkyl chain. Published patent data on the broader tetrahydroquinoline class demonstrate that the substitution pattern on the benzamide ring—whether ortho, meta, or para-fluorinated—can drastically alter target binding affinity and selectivity profiles, particularly for enzymes such as indoleamine 2,3-dioxygenase (IDO) and monoamine oxidases [1]. Additionally, the N1-butyl chain in this compound, versus shorter N-ethyl or N-methyl congeners, is designed to modulate lipophilicity (logP) and steric occupancy, which directly impacts membrane permeability and metabolic stability [2]. Without direct head-to-head data for every analog pair, the known SAR divergence across this scaffold renders simple one-to-one replacement scientifically unjustifiable.

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide Against Closest Analogs


Meta-Fluorobenzamide vs. Para-Fluorobenzamide: Predicted Physicochemical & Target Engagement Impact

The target compound bears a 3-fluorobenzamide (meta-fluoro) substitution, contrasting with the 4-fluorobenzamide (para-fluoro) isomer (e.g., CAS 941905-54-0 analog). While direct biological comparison data for these exact compounds is absent from public literature, class-level SAR from tetrahydroquinoline-based IDO inhibitor patents indicates that meta-substitution on the benzamide ring significantly alters electron distribution and steric profile versus para-substitution, leading to differential target engagement [1]. The meta-fluoro orientation is predicted to lower the molecular dipole moment relative to para-fluoro, potentially enhancing passive membrane permeability [2]. This positional isomerism provides a rational basis for selecting the meta-fluoro variant when SAR exploration around the benzamide ring is the research objective.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

N1-Butyl vs. N1-Ethyl Chain Length: Implications for Lipophilicity-Driven Properties

The target compound's N1-butyl substituent (4-carbon chain) distinguishes it from the N1-ethyl analog (C18H17FN2O2, MW 312.34) . The additional two methylene units in the butyl chain are expected to increase logP by approximately 0.8–1.2 units based on the π-value of a methylene group (~0.5 per CH2), thereby enhancing membrane partitioning . In tetrahydroquinoline glucocorticoid receptor modulator series, increasing the N-alkyl chain length from methyl to butyl was shown to progressively increase lipophilicity and alter in vivo pharmacokinetic profiles [1]. For researchers requiring higher logP in their screening library, the N1-butyl variant is the structurally logical choice over shorter-chain analogs, although no direct experimental logP value for this exact compound is publicly available.

Medicinal Chemistry ADME LogP Modulation

2-Oxo Tetrahydroquinoline Core vs. Fully Aromatic Quinoline: Scaffold-Level Differentiation

The 2-oxo-1,2,3,4-tetrahydroquinoline core of the target compound imparts a partially saturated, non-planar scaffold with a hydrogen bond acceptor (C=O) at position 2, in contrast to fully aromatic quinoline-6-yl benzamide analogs. This saturation introduces a stereoelectronic environment that can enhance binding to targets preferring non-aromatic or flexible ligands [1]. The 2-oxo group provides an additional polar interaction site not present in fully aromatic quinoline analogs. While no direct potency comparison between this compound and a matched quinoline analog is publicly available, tetrahydroquinoline glucocorticoid receptor agonist literature demonstrates that the degree of ring saturation profoundly impacts receptor subtype selectivity and in vivo efficacy [2]. This scaffold feature positions the compound as a distinct chemotype relative to fully aromatic quinoline-based screening compounds.

Scaffold Diversity Hydrogen Bonding Conformational Flexibility

Purity and Supplier Specification: 95%+ Baseline for Reproducible Research

The target compound is consistently specified at ≥95% purity by commercial suppliers (e.g., Catalog Number CM934132) . While this purity level is standard for research-grade screening compounds, it provides a verifiable quality baseline for procurement. For researchers performing quantitative biochemical or cell-based assays, the 95% purity threshold ensures that the maximal possible impurity interference is ≤5%, which is critical for accurate IC50 or EC50 determination. This specification should be verified via certificate of analysis upon receipt.

Analytical Chemistry Quality Control Research Reproducibility

Recommended Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide Based on Structural Differentiation


Systematic Benzamide Ring SAR Exploration in Tetrahydroquinoline Lead Series

This compound serves as the meta-fluoro benzamide reference point in a matrix SAR study. Researchers can compare its activity against ortho-fluoro (CAS 941905-51-9) and para-fluoro (CAS 941905-54-0) isomers, as well as chloro-, methyl-, or methoxy-substituted benzamide analogs, to map the electronic and steric requirements of the target binding pocket. The class-level SAR evidence from tetrahydroquinoline IDO inhibitors supports that such positional isomerism can yield meaningful selectivity and potency differences [1].

Lipophilicity-Dependent ADME Profiling Across N-Alkyl Chain Lengths

The N1-butyl substitution provides a distinct logP point on the lipophilicity spectrum. By profiling this compound alongside N1-methyl, N1-ethyl, and N1-propyl congeners in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, researchers can quantify the impact of N-alkyl chain length on membrane permeability and metabolic stability. Structural extrapolation from tetrahydroquinoline GR agonist PK data indicates that N-alkyl chain length directly influences oral bioavailability [2].

Tetrahydroquinoline vs. Quinoline Scaffold Hopping Studies

For programs exploring scaffold hopping from quinoline-based hits, this compound provides a direct matched comparison point. Its 2-oxo-1,2,3,4-tetrahydroquinoline core contrasts with fully aromatic quinoline-6-yl benzamide scaffolds in terms of conformational flexibility, hydrogen-bonding capacity, and metabolic soft spots. The scaffold distinction is supported by GR agonist literature demonstrating that ring saturation can redirect receptor subtype selectivity [2].

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.